molecular formula C11H13FO2S B13637232 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one

Cat. No.: B13637232
M. Wt: 228.28 g/mol
InChI Key: WXHPXELFRQVTOQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a hydroxyethylthio group, and a propanone backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one typically involves several steps, starting with the preparation of the necessary precursors. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with 2-mercaptoethanol in the presence of a base to form the intermediate 1-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-ol. This intermediate is then oxidized to yield the final product, this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-ol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Addition: The carbonyl group in the compound can participate in nucleophilic addition reactions, forming various adducts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.

    1-(4-Methylphenyl)-3-((2-hydroxyethyl)thio)propan-2-one: Contains a methyl group instead of fluorine, affecting its chemical behavior and applications.

    1-(4-Nitrophenyl)-3-((2-hydroxyethyl)thio)propan-2-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13FO2S

Molecular Weight

228.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-hydroxyethylsulfanyl)propan-2-one

InChI

InChI=1S/C11H13FO2S/c12-10-3-1-9(2-4-10)7-11(14)8-15-6-5-13/h1-4,13H,5-8H2

InChI Key

WXHPXELFRQVTOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CSCCO)F

Origin of Product

United States

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